

Application Notes and Protocols for Protein Labeling with (2 Bromoethyl)trimethylammonium bromide

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Compound of Interest		
Compound Name:	Bromocholine bromide	
Cat. No.:	B018153	Get Quote

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Introduction

(2-Bromoethyl)trimethylammonium bromide is a quaternary ammonium salt containing a reactive bromoethyl group. This reagent can be utilized for the covalent modification of proteins, primarily targeting nucleophilic amino acid residues. Its key application in proteomics lies in the alkylation of cysteine residues. The permanent positive charge of the trimethylammonium group can also influence the properties of the labeled protein, such as its solubility and interaction with other molecules, and can be a useful feature in certain mass spectrometry-based analyses.

These application notes provide a comprehensive overview of the principles and a detailed protocol for labeling proteins with (2-Bromoethyl)trimethylammonium bromide, along with expected quantitative outcomes based on the reactivity of similar alkylating agents.

Principle of Modification

(2-Bromoethyl)trimethylammonium bromide reacts with nucleophilic side chains of amino acids via a nucleophilic substitution reaction (SN2). The primary target for this alkylation is the thiol group (-SH) of cysteine residues, which is highly nucleophilic, especially at a slightly basic pH.



The reaction results in the formation of a stable thioether bond, covalently attaching the (2-trimethylammonio)ethyl moiety to the protein. The permanent positive charge of the label can aid in the ionization of peptides during mass spectrometry, potentially improving detection sensitivity.

Quantitative Data Summary

While specific quantitative data for protein labeling with (2-Bromoethyl)trimethylammonium bromide is not extensively documented in scientific literature, the following tables summarize the expected mass shifts and provide representative data for cysteine alkylation based on the behavior of analogous bromo-compounds.

Table 1: Mass Shift of Cysteine Residue upon Alkylation

Parameter	Value	Notes
Alkylating Reagent	(2- Bromoethyl)trimethylammoniu m bromide	A thiol-reactive alkylating agent.
Target Residue	Cysteine (-SH)	Reacts with the sulfhydryl group.
Chemical Formula of Added Moiety	C5H13N+	(CH2)2N(CH3)3 ⁺
Monoisotopic Mass of Added Moiety	101.1024 u	This is the mass added to the cysteine residue after the loss of a hydrogen atom from the thiol group and the bromine atom from the reagent.
Average Mass of Added Moiety	101.19 g/mol	

Table 2: Representative Quantitative Data for Cysteine Alkylation with Bromo-Compounds



Parameter	Typical Value Range	Notes
Reaction Conditions		
Reagent Concentration	10-50 mM	Optimal concentration should be determined empirically for each protein.
Protein Concentration	1-5 mg/mL	
рН	7.5-8.5	A slightly basic pH promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.
Temperature	Room Temperature (20-25°C)	Incubation at higher temperatures can increase the rate of reaction but may also lead to non-specific modifications.
Incubation Time	30-60 minutes	Should be optimized to ensure complete alkylation while minimizing side reactions.
Efficiency		
Labeling Efficiency	> 95%	With optimized conditions, near-complete alkylation of accessible cysteine residues is expected. This can be quantified by mass spectrometry.
Mass Spectrometry Analysis		
Expected Mass Shift of Cysteine-containing Peptides	+101.1024 Da per cysteine	This mass shift is used to identify labeled peptides in MS/MS analysis.

Experimental Protocols



This section provides a detailed methodology for the labeling of proteins with (2-Bromoethyl)trimethylammonium bromide, followed by preparation for mass spectrometry analysis.

Materials and Reagents

- · Protein of interest
- (2-Bromoethyl)trimethylammonium bromide
- Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
- Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching Solution: 1 M DTT
- Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
- Trypsin (proteomics grade)
- · LC-MS grade water, acetonitrile, and formic acid

Protocol

- Protein Solubilization and Denaturation:
 - Dissolve the protein sample in Denaturation Buffer to a final concentration of 1-5 mg/mL.
 - Incubate at 37°C for 30 minutes with gentle agitation to ensure the protein is fully denatured.
- Reduction of Disulfide Bonds:
 - Add the reducing agent (DTT to a final concentration of 10 mM or TCEP to 20 mM).
 - Incubate at 56°C for 30 minutes to reduce all disulfide bonds to free thiols.
 - Cool the sample to room temperature.



- Alkylation with (2-Bromoethyl)trimethylammonium bromide:
 - Prepare a fresh stock solution of (2-Bromoethyl)trimethylammonium bromide in a suitable solvent (e.g., water or Digestion Buffer).
 - Add the (2-Bromoethyl)trimethylammonium bromide stock solution to the protein sample to a final concentration of 20-50 mM. The optimal concentration should be determined empirically.
 - Incubate the reaction for 30-60 minutes at room temperature in the dark with gentle agitation.

Quenching:

- Add quenching solution (DTT to a final concentration of 50 mM) to consume any unreacted (2-Bromoethyl)trimethylammonium bromide.
- Incubate at room temperature for 30 minutes.
- Buffer Exchange and Digestion:
 - Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.
 - Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
 - Incubate overnight (12-16 hours) at 37°C.

Sample Cleanup:

- Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
- Desalt the peptide mixture using a C18 desalting column or a similar solid-phase extraction method.
- Dry the purified peptides in a vacuum centrifuge.
- LC-MS Analysis:

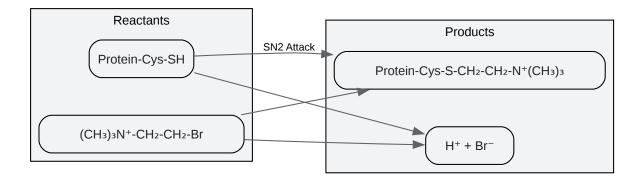


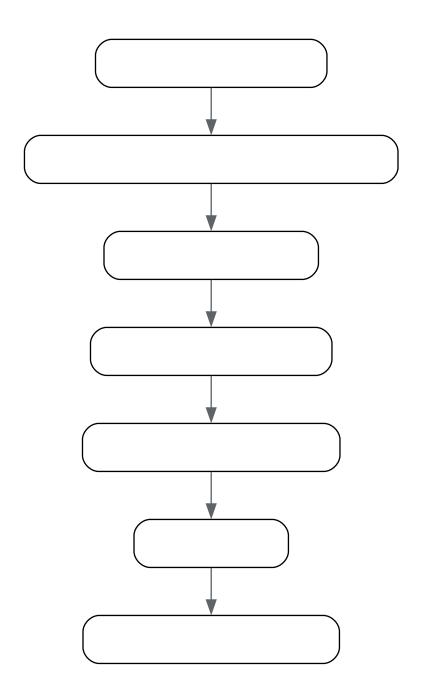
- Reconstitute the dried peptides in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
- Analyze the sample by LC-MS/MS.
- In the data analysis, search for a variable modification of +101.1024 Da on cysteine residues.

Visualizations

Reaction Mechanism









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